4-bromo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-BROMO-N~2~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE: is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a bromine atom attached to a thiophene ring, which is further connected to a pyrazole moiety through a carboxamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-BROMO-N~2~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE typically involves multiple steps, starting from commercially available precursorsThe final step involves the formation of the carboxamide linkage under mild conditions, often using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 4-BROMO-N~2~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Amines, thiols, in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: De-brominated thiophene derivatives.
Substitution: Thiophene derivatives with various substituents replacing the bromine atom.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: In biological and medicinal research, 4-BROMO-N~2~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE has been investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic structure is beneficial for creating polymers and other advanced materials .
Mechanism of Action
The mechanism of action of 4-BROMO-N~2~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole moiety can form hydrogen bonds with active sites, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .
Comparison with Similar Compounds
- 4-Bromo-1-methyl-1H-pyrazole
- 5-Bromo-1-methyl-1H-imidazole
- 4-Bromopyrazole
- 1-Methylpyrazole-4-boronic acid pinacol ester
Comparison: Compared to these similar compounds, 4-BROMO-N~2~-[(1-METHYL-1H-PYRAZOL-4-YL)METHYL]-2-THIOPHENECARBOXAMIDE is unique due to its combination of a brominated thiophene ring and a pyrazole moietyThe presence of the carboxamide linkage also enhances its stability and reactivity in various synthetic and biological contexts .
Properties
Molecular Formula |
C10H10BrN3OS |
---|---|
Molecular Weight |
300.18 g/mol |
IUPAC Name |
4-bromo-N-[(1-methylpyrazol-4-yl)methyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C10H10BrN3OS/c1-14-5-7(4-13-14)3-12-10(15)9-2-8(11)6-16-9/h2,4-6H,3H2,1H3,(H,12,15) |
InChI Key |
FTWMUHWFIMJASB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC(=O)C2=CC(=CS2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.